

# A Comparative Guide to the Wear Performance of LH-708 Weld Overlays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: LH-708

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This guide provides a detailed comparison of the wear characteristics of **LH-708** weld overlays against common alternative hardfacing alloys. The information is intended for researchers, scientists, and professionals in drug development who utilize equipment subjected to abrasive wear and require a comprehensive understanding of material performance.

## Performance Comparison of Hardfacing Weld Overlays

The selection of a suitable hardfacing alloy is critical for extending the service life of components exposed to wear. This section compares the properties of **LH-708**, a tungsten-chromium (W-Cr) based hot work tool steel electrode, with other prevalent iron-based and cobalt-based alloys.

### Key Performance Indicators:

The primary metrics for evaluating the performance of these overlays are hardness and abrasive wear resistance. Hardness provides a measure of a material's resistance to localized plastic deformation, while abrasive wear resistance quantifies the material loss when subjected to scratching by hard particles.

### Data Summary:

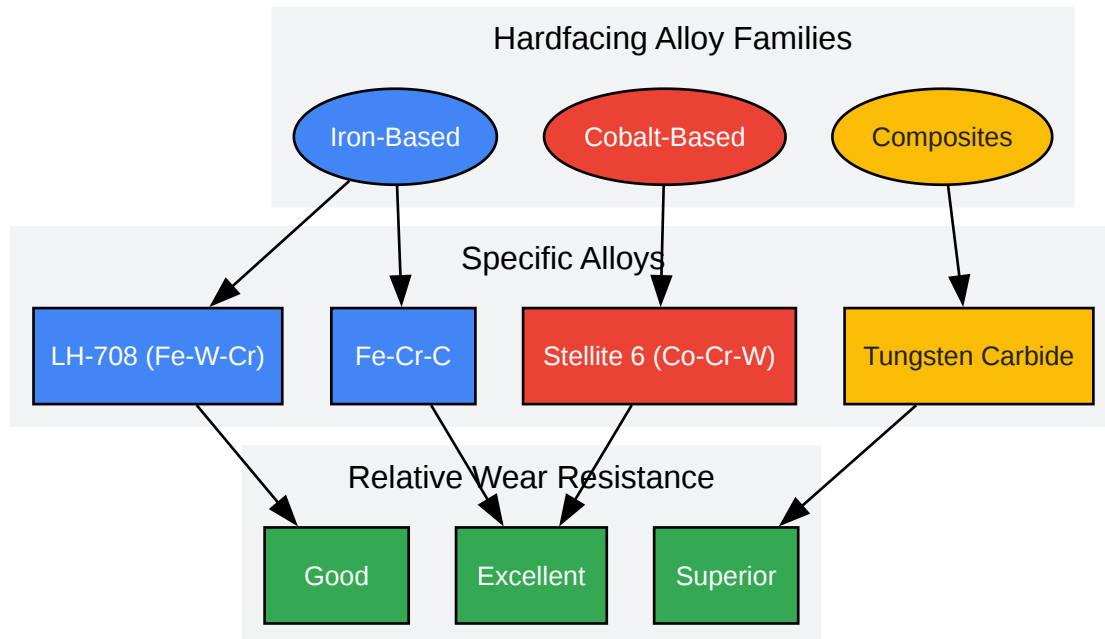
The following table summarizes the key performance data for **LH-708** and its alternatives. The abrasive wear data is primarily based on the ASTM G65 standard test, a widely accepted method for evaluating resistance to scratching abrasion.

Material	Alloy Basis	Hardness (HRC)	Abrasive Wear Resistance (ASTM G65 Volume Loss in mm³)	Key Characteristics
LH-708	Fe-W-Cr	41-46 (as welded)[1][2]	Estimated 15-25	Good toughness and wear resistance, suitable for hot work applications.[1][2]
Stellite 6	Co-Cr-W	36-45[3]	11 ± 5[3]	Excellent high-temperature wear and corrosion resistance.[3]
Fe-Cr-C Alloy	Fe-Cr-C	~55-65	Variable, can be <10	High hardness and excellent abrasion resistance due to chromium carbides.
Tungsten Carbide Composite	W-C in Ni/Co/Fe matrix	>60	5-9[4]	Extremely high hardness and superior abrasion resistance.[4]

Note: The ASTM G65 volume loss for **LH-708** is an estimation based on its composition and hardness relative to other tool steels and hardfacing alloys. Lower volume loss indicates higher wear resistance.

## Visualizing the Comparison

The following diagram illustrates the logical relationship between the different hardfacing alloys based on their primary alloying elements and their resulting wear resistance.



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Caption: Relationship between alloy families and wear resistance.

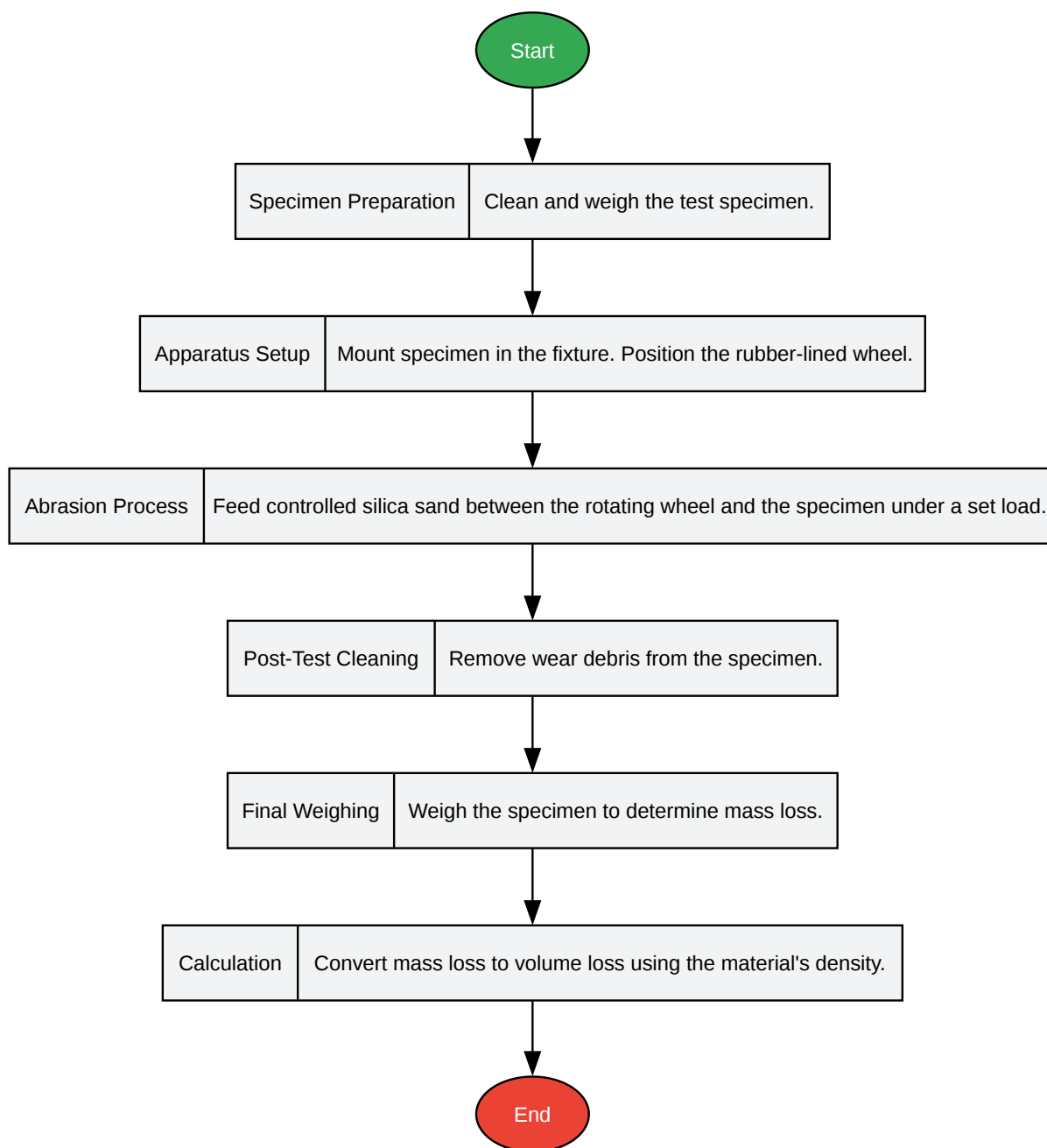
## Experimental Protocols

A thorough understanding of the methodologies used to generate wear data is crucial for accurate interpretation and comparison. The following section details the protocol for the ASTM G65 standard test method, which is a common procedure for evaluating the abrasive wear resistance of hardfacing alloys.

### ASTM G65 - Standard Test Method for Measuring Abrasion Using the Dry Sand/Rubber Wheel Apparatus

This test determines the resistance of metallic materials to scratching abrasion by means of a dry sand/rubber wheel test. The result is reported as a volume loss in cubic millimeters.

Experimental Workflow:



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Caption: Workflow for the ASTM G65 wear test.

Key Parameters of the ASTM G65 Procedure A:

- Apparatus: A steel wheel with a chlorobutyl rubber tire of a specified hardness.
- Abrasive: AFS 50-70 test sand.
- Rotational Speed: The wheel rotates at  $200 \pm 5$  rpm.
- Force: A load is applied to the test specimen, pressing it against the wheel with a force of 130 N (29.2 lbf).
- Test Duration: The test is typically run for a set number of revolutions (e.g., 6000 revolutions).
- Sand Flow Rate: The abrasive is fed at a constant rate of 300-400 grams per minute.

#### Procedure:

- Specimen Preparation: The test specimen, typically a rectangular block, is cleaned and its initial mass is accurately measured.
- Test Execution: The specimen is mounted in the test apparatus. The rubber-lined wheel is then rotated against the specimen while a controlled stream of dry silica sand is introduced between them. The sand acts as the abrasive medium, causing material loss from the specimen.
- Post-Test Analysis: After the specified number of revolutions, the specimen is removed, cleaned of all sand and debris, and its final mass is measured.
- Data Calculation: The mass loss is calculated by subtracting the final mass from the initial mass. This mass loss is then converted to volume loss using the density of the material. A lower volume loss indicates a higher resistance to abrasive wear.

This standardized approach allows for a reliable comparison of the wear resistance of different materials under controlled laboratory conditions. The data presented in this guide for the alternative alloys was generated following this or similar standardized wear testing protocols.

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Address: 3281 E Guasti Rd

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